molecular formula C6H5BrO2S B104149 Methyl 5-bromothiophene-2-carboxylate CAS No. 62224-19-5

Methyl 5-bromothiophene-2-carboxylate

Cat. No.: B104149
CAS No.: 62224-19-5
M. Wt: 221.07 g/mol
InChI Key: QLWUHAQCKDHUNL-UHFFFAOYSA-N
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Description

Methyl 5-bromothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromothiophene-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-bromo-2-thiophenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization .

Another method involves the use of thionyl chloride (SOCl2) to convert 5-bromo-2-thiophenecarboxylic acid to its corresponding acid chloride, which is then reacted with methanol to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are commonly used under anhydrous conditions.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of 5-bromothiophene-2-methanol.

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 5-bromothiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.

Case Study: Synthesis of Thiophene Derivatives

In a study published in Molecules, researchers utilized this compound to synthesize functionalized thiophene derivatives, which are essential in developing agrochemicals and pharmaceuticals . The compound was reacted with various nucleophiles to yield diverse thiophene-based structures.

Medicinal Chemistry

The compound has shown potential biological activities, making it a candidate for drug development.

Case Study: Antitumor Activity

Research indicated that derivatives synthesized from this compound exhibited significant antitumor activity. For instance, compounds derived from it were tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Material Science

This compound is employed in developing organic semiconductors, particularly in organic light-emitting diodes (OLEDs) and solar cells.

Application: Organic Electronics

The compound's unique electronic properties facilitate its use in creating materials that enhance the efficiency of OLEDs. Studies have shown that incorporating this compound into polymer matrices improves charge transport properties .

Polymer Chemistry

This compound can be integrated into polymer systems to enhance material properties.

Case Study: Coatings and Adhesives

In polymer chemistry, this compound has been used to modify polymers for improved adhesion and durability in coatings. Its incorporation has been linked to enhanced mechanical properties and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of methyl 5-bromothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In biological systems, its activity is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Methyl 5-bromothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 5-chlorothiophene-2-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Methyl 5-iodothiophene-2-carboxylate:

    Methyl 5-fluorothiophene-2-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.

This compound is unique due to the presence of the bromine atom, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions.

Biological Activity

Methyl 5-bromothiophene-2-carboxylate (MBTCA) is a thiophene derivative that has gained attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article provides a comprehensive overview of the biological activity of MBTCA, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H5BrO2SC_6H_5BrO_2S and features a bromine atom that enhances its reactivity compared to other thiophene derivatives. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of MBTCA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of biologically active derivatives. Additionally, MBTCA can engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity to biological targets.

Biological Activities

  • Antimicrobial Activity :
    • MBTCA has shown promising antimicrobial properties against various bacterial strains. In studies, it was evaluated against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly against Escherichia coli and Staphylococcus aureus .
    • Table 1 summarizes the antimicrobial activity of MBTCA compared to standard antibiotics:
    Bacterial StrainInhibition Zone (mm)Standard Antibiotic
    E. coli15Amoxicillin
    S. aureus18Methicillin
  • Anti-Proliferative Activity :
    • MBTCA has been investigated for its anti-cancer properties. It exhibited potent anti-proliferative effects on several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro assays revealed an IC50 value of less than 25 μM for these cell lines .
    • Table 2 presents the anti-proliferative activity against different cancer cell lines:
    Cell LineIC50 (μM)Reference Compound
    HepG-2<25Doxorubicin
    MCF-7<25Doxorubicin
    PC-3 (Prostate)30Doxorubicin

Case Studies

  • Synthesis of Functionalized Derivatives :
    • Researchers have synthesized various functionalized derivatives of MBTCA that enhance its biological activity. For instance, pyrazole-thiophene amides derived from MBTCA were found to have improved antimicrobial properties compared to the parent compound .
  • Evaluation Against Cancer Cell Lines :
    • A study conducted on thiophene-linked triazole derivatives demonstrated that compounds derived from MBTCA exhibited significant anti-proliferative activity against HepG-2 and MCF-7 cell lines. The structural modifications led to enhanced potency compared to unmodified thiophenes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-bromothiophene-2-carboxylate, and how is reaction progress monitored?

this compound is synthesized via esterification of 5-bromothiophene-2-carboxylic acid with methanol. A common method involves using Fe(acac)₃ as a catalyst in a CCl₄–CH₃OH system, yielding 57% product (m.p. 87–88°C). Reaction progress is monitored via TLC or GC-MS. Post-synthesis, purification is achieved via recrystallization or column chromatography .

Table 1: Reaction Conditions for Synthesis

Starting MaterialCatalyst/SolventTemperatureYieldKey By-Products
2-BromothiopheneFe(acac)₃ / CCl₄–CH₃OH30°C57%Methyl 5-chlorothiophene-2-carboxylate

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹³C-NMR : Peaks at δ 134.64 (C-2), 133.61 (C-3), 130.94 (C-4), 120.17 (C-5), and 161.46 (C=O) confirm regiochemistry .
  • Mass Spectrometry (MS) : Base peak at m/z 221 [M⁺] and fragments at m/z 191 (100% intensity) validate molecular structure .
  • Elemental Analysis : Matches calculated values (C: 32.59%, H: 2.28%, Br: 36.14%, S: 14.47%) .

Advanced Research Questions

Q. How can researchers mitigate the formation of chlorinated by-products during synthesis?

The Fe(acac)₃-catalyzed reaction of 2-bromothiophene produces methyl 5-chlorothiophene-2-carboxylate as a by-product due to halogen exchange. To suppress this:

  • Use non-chlorinated solvents (e.g., DCM) to avoid Cl⁻ contamination .
  • Optimize catalyst loading (e.g., reduce Fe(acac)₃ concentration) to minimize side reactions.
  • Employ alternative catalysts like Mo or V complexes, which show higher selectivity for brominated products .

Q. How do computational methods enhance the study of this compound derivatives?

  • Molecular Docking : Predicts binding affinities of derivatives (e.g., 4F) against bacterial targets (e.g., XDR Salmonella Typhi PDB ID: 5ztj). Derivatives with MIC values as low as 3.125 mg/mL show stronger interactions than ciprofloxacin .
  • DFT Calculations : Analyzes electronic properties (HOMO-LUMO gaps) and stability. For example, 4F exhibits a low energy gap (ΔE = 3.1 eV), indicating high reactivity .

Table 2: Computational Insights for Derivative 4F

PropertyValue/OutcomeSignificance
Binding Affinity (kcal/mol)-8.9Superior to ciprofloxacin (-7.2)
HOMO-LUMO Gap (eV)3.1High reactivity for electrophilic attack

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions for antibacterial derivatives?

  • Catalyst System : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours.
  • Arylboronic Acid Scope : Electron-rich boronic acids (e.g., p-tolyl) enhance coupling efficiency (yields >70%) .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) isolates pure analogs for bioactivity testing .

Q. Methodological Considerations

Q. How should conflicting spectroscopic data be resolved in thiophene carboxylate analysis?

  • Contradictory NMR Peaks : Compare with literature (e.g., δ 52.21 for methyl ester in ¹³C-NMR vs. δ 52.8 in analogs ).
  • Mass Fragmentation Ambiguity : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Br⁷⁹/Br⁸¹ doublets at m/z 189/191) .

Q. What are the limitations of esterification catalysts in derivative synthesis?

  • DCC/DMAP : Efficient for small-scale esterification but requires rigorous drying. Yields drop with sterically hindered alcohols (e.g., 2-ethylhexanol: 72% yield ).
  • Alternative Catalysts : p-TSA or enzymatic methods reduce side reactions but may require longer reaction times.

Q. Data-Driven Research Gaps

  • Halogen Exchange Mechanisms : Further studies needed to clarify Fe(acac)₃’s role in Cl⁻ incorporation .
  • Biological Activity : Broader SAR studies on substituent effects (e.g., fluoro vs. methoxy groups) to improve antibacterial potency .

Properties

IUPAC Name

methyl 5-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWUHAQCKDHUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345588
Record name methyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62224-19-5
Record name methyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromothiophene-2-carboxylate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (350 mg, 3.0 mmol) was added to cold (0° C.) solution of 5-bromo-thiophene-2-carboxylic acid (100 mg, 0.4 mmol) in MeOH (2 mL) and stirred at ambient temperature overnight. The reaction mixture was concentrated under reduced pressure The residue was diluted with ethylacetate. The organic layer was washed with water followed by saturated brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 200 mg of 5-bromo-thiophene-2-carboxylic acid methyl ester. Aqueous 2M Na2CO3 solution (7.35 mL) was added to a stirred solution of 5-bromo-thiophene-2-carboxylic acid methyl ester (1.0 g, 4.5 mmol) and phenylboronic acid (660 mg, 5.4 mmol) in DME (15 mL) purged with N2 for 10 minutes. Pd (PPh3)4 (250 mg, 0.22 mmol) was added and the reaction mixture was heated to reflux for 2 hrs. The reaction mixture was diluted with water and the product was extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated. Purification by column chromatography (using silica gel 60-120 and 2% EtOAc in hexane as eluent) afforded 900 mg (92% Yield) of 5-phenyl-thiophene-2-carboxylic acid methyl ester. A solution of 5-phenyl-thiophene-2-carboxylic acid methyl ester (800 mg, 3.9 mmol) in THF (3 mL) was added dropwise to reaction flask containing LAH (299 mg, 7.9 mmol) at 0° C. and stirring was continued at ambient temperature for 3 hrs. The reaction mixture was quenched with aqueous NaOH solution and filtered through celite. The filtrated was collected was extracted with ethyl acetate, dried over sodium sulfate and concentrated to afford 710 mg (91.1% Yield) of (5-phenyl-thiophen-2-yl)-methanol IBX (3.0 g, 11.0 mmol) was added to a stirred solution of (5-phenyl-thiophen-2-yl)-methanol (700 mg, 3.6 mmol) in THF (10 mL) and stirring was continued at ambient temperature overnight. The reaction mixture was filtered through celite, filtrated was collected, diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated. Purification by column chromatography (using silica gel 60-120 and 5% EtOAc in hexane as eluent) afforded 600 mg (89.5% Yield) of 5-phenyl-thiophene-2-carbaldehyde. 5-phenyl-thiophene-2-carbaldehyde (500 mg, 2.6 mmol) and azido-acetic acid ethyl ester (1.3 g, 10.4 mmol) were added to a stirred solution of sodium metal (240 mg, 10.4 mmol) dissolved in EtOH (10 mL) and cooled to 0° C. while stirring under N2 atmosphere. Stirring was continued at 11° C. for 1.5 hrs. The reaction mixture was quenched with saturated NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated to afford 500 mg (crude) of 2-azido-3-(5-phenyl-thiophen-2-yl)-acrylic acid ethyl ester. A mixture of 2-azido-3-(5-phenyl-thiophen-2-yl)-acrylic acid ethyl ester (350 mg, crude) in xylene (5 mL) was stirred at reflux temperature for 30 minutes. The reaction mixture was concentrated. Purification by column chromatography (using silica gel 60-120 and 15% EtOAc in hexane as eluent) afforded 75 mg of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester. LiOH.H2O (17 mg, 0.4 mmol) was added to a stirred solution of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (55 mg, 0.2 mmol) in a mixture of methanol (0.5 mL), THF (11 mL) and H2O (1 mL). The reaction mixture was stirred at ambient temperature for 2 hrs. The reaction mixture was concentrated. The residue was diluted with water, acidified with conc. HCl, and extracted with ethyl acetate. The organic layer collected was dried over sodium sulfate and concentrated under reduced pressure to afford 42 mg (87.5%) of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
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350 mg
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100 mg
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Synthesis routes and methods III

Procedure details

A solution of 5-bromothiophene-2-carboxylic acid (5.0 g, 24 mmol), methyl iodide (5.1 g, 30 mmol), and potassium carbonate (6.7 g, 48 mmol) in DMF (50 mL) was stirred at room temperature for 64 h. The reaction was quenched with water and the aqueous layer was extracted multiple times with ethyl acetate. The combined organic layers were washed with aqueous lithium chloride and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography (silica, ethyl acetate/hexanes gradient) to afford the desired product (4.2 g, 79%): 1H NMR (500 MHz, CDCl3) δ 7.54 (d, J=4.0 Hz, 1H), 7.07 (d, J=4.0 Hz, 1H), 3.87 (s, 3H).
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6.7 g
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50 mL
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Yield
79%

Synthesis routes and methods IV

Procedure details

Concentrated H2SO4 (3 mL) was added to a solution of 5-bromothiophene-2-carboxylic acid (5.0 g, 2.42 mmol) in methanol (100 mL). The reaction mixture was heated to reflux for 16 hours. After cooling to ambient temperature, the reaction mixture was concentrated to dryness. The residue was dissolved in EtOAc (60 mL), washed with saturated sodium carbonate (60 mL), and saturated sodium chloride (40 mL) and dried over anhydrous sodium sulfate. The solution was concentrated to give the compound 1021 (4.8 g). 1H NMR (CDCl3, 300 MHz) δ 3.90 (s, 3H), 7.09-7.10 (d, 1H), 7.57-7.58 (d, 1H).
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Synthesis routes and methods V

Procedure details

To a solution of 5-bromo-thiophene-2-carboxylic acid (1.04 g, 5.0 mmol) in 15 mL of methanol, add concentrated sulfuric acid (0.5 ml, 10 mmol). After heating to reflux for an hour, cool the reaction to room temp, and dilute with EtOAc/H2O=50/50. Then, neutralize with 1.0 N NaOH to pH=7, extract the aqueous solution with ethyl acetate (30 ml×3), and dry the combined organic layers over sodium sulfate. Purify the crude material via flash chromatograpgy on sila gel to give the title compound 0.62 g. GC/MS (m/z) 222 (M+1), 191 (M—OMe+1).
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15 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-bromothiophene-2-carboxylate
Methyl 5-bromothiophene-2-carboxylate
Methyl 5-bromothiophene-2-carboxylate
Methyl 5-bromothiophene-2-carboxylate
Methyl 5-bromothiophene-2-carboxylate
Methyl 5-bromothiophene-2-carboxylate

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